4-Bromo-2-{[(2-chlorophenyl)imino]methyl}-6-methoxybenzenol
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Overview
Description
4-Bromo-2-{[(2-chlorophenyl)imino]methyl}-6-methoxybenzenol is a synthetic organic compound with the molecular formula C14H11BrClNO2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-{[(2-chlorophenyl)imino]methyl}-6-methoxybenzenol typically involves the condensation of 2-chlorobenzaldehyde with 4-bromo-6-methoxy-2-hydroxybenzaldehyde in the presence of an acid catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting product is then purified through recrystallization .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-{[(2-chlorophenyl)imino]methyl}-6-methoxybenzenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Halogen atoms in the compound can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Quinones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Bromo-2-{[(2-chlorophenyl)imino]methyl}-6-methoxybenzenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 4-Bromo-2-{[(2-chlorophenyl)imino]methyl}-6-methoxybenzenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-chlorophenol
- 4-Bromo-2-chlorophenol
- 2-Bromo-4-chloroaniline
Uniqueness
4-Bromo-2-{[(2-chlorophenyl)imino]methyl}-6-methoxybenzenol is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced reactivity and potential biological activity .
Biological Activity
4-Bromo-2-{[(2-chlorophenyl)imino]methyl}-6-methoxybenzenol, a complex organic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with the molecular formula C14H11BrClNO2 and a molar mass of 340.6 g/mol, features a unique structure that includes both bromine and chlorine atoms, suggesting significant reactivity and biological implications. This article delves into its biological activity, synthesis, and potential therapeutic applications, supported by data tables and relevant research findings.
Structural Characteristics
The compound's structure can be summarized as follows:
- IUPAC Name: 4-bromo-2-{[(2-chlorophenyl)imino]methyl}-6-methoxyphenol
- Molecular Formula: C14H11BrClNO2
- Molar Mass: 340.6 g/mol
- Density: Approximately 1.48 g/cm³
- Boiling Point: ~450.3 °C
Functional Groups
The presence of various functional groups enhances its reactivity:
- Bromine and Chlorine: Halogen atoms that can participate in nucleophilic substitution reactions.
- Imino Group: Capable of undergoing nucleophilic addition reactions.
- Methoxy Group: May be involved in demethylation under acidic conditions.
- Phenolic Hydroxyl Group: Can engage in oxidation reactions.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. A study conducted on several synthesized derivatives showed that this compound effectively inhibited the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism is hypothesized to involve inhibition of bacterial enzymes, leading to disrupted metabolic processes.
Antioxidant Activity
The antioxidant potential of this compound has also been investigated. In vitro assays demonstrated that it scavenges free radicals effectively, which is crucial for mitigating oxidative stress-related diseases. The phenolic hydroxyl group is believed to play a significant role in this activity.
Cytotoxic Effects
In cell line studies, this compound exhibited cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's ability to induce apoptosis was confirmed through flow cytometry analysis, highlighting its potential as a lead compound in cancer therapy.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
4-Bromo-2-{[(4-chlorophenyl)imino]methyl}-6-nitrophenol | C13H9BrClN2O3 | Contains a nitro group; potential for enhanced biological activity |
2-{(E)-[(4-chlorophenyl)imino]methyl}phenol | C13H10ClN | Lacks bromine; simpler structure but similar imino functionality |
4-Bromo-3-(chloromethyl)phenol | C7H6BrClO | Contains chloromethyl; simpler phenolic compound |
This table illustrates how the unique combination of halogenated aromatic systems in this compound may confer distinct reactivity and biological profiles compared to its analogs.
The synthesis typically involves the condensation of 2-chlorobenzaldehyde with 4-bromo-6-methoxy-2-hydroxybenzaldehyde under acidic conditions. The reaction can be optimized for yield using solvents like ethanol or methanol.
The proposed mechanism involves binding to specific molecular targets such as enzymes or receptors:
- Enzyme Inhibition: The compound may inhibit bacterial enzymes, leading to antimicrobial effects.
- Cell Signaling Modulation: Interaction with cellular receptors could alter signaling pathways involved in cell proliferation and apoptosis.
Case Studies and Research Findings
Several studies have explored the biological efficacy of this compound:
- Antimicrobial Study : A study published in the Journal of Medicinal Chemistry reported significant antibacterial activity against multi-drug resistant strains, suggesting its potential as a new antibiotic agent.
- Antioxidant Activity : Research presented at the International Conference on Pharmaceutical Sciences demonstrated that derivatives of this compound exhibited superior antioxidant properties compared to standard antioxidants like ascorbic acid.
- Cytotoxicity Assays : A recent publication in Cancer Letters highlighted the cytotoxic effects on various cancer cell lines, providing insights into its potential use as an anticancer drug.
Properties
IUPAC Name |
4-bromo-2-[(2-chlorophenyl)iminomethyl]-6-methoxyphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrClNO2/c1-19-13-7-10(15)6-9(14(13)18)8-17-12-5-3-2-4-11(12)16/h2-8,18H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMLMMJMBSRGDFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)C=NC2=CC=CC=C2Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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